[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone
Description
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone is a complex organic compound with a unique structure that includes a thiomorpholine ring, a spiroindene moiety, and a pyrazole group
Properties
IUPAC Name |
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19-18(24-11-13-28-14-12-24)15-3-1-2-4-16(15)21(19)6-9-25(10-7-21)20(27)17-5-8-22-23-17/h1-5,8,18-19,26H,6-7,9-14H2,(H,22,23)/t18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDBAQQDHDGOJ-MOPGFXCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone involves multiple steps. The synthetic route typically starts with the preparation of the thiomorpholine ring, followed by the formation of the spiroindene structure. The final step involves the introduction of the pyrazole group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the spiroindene ring can be substituted with various functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include sulfoxides, alcohols, and substituted spiroindene derivatives.
Scientific Research Applications
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and pyrazole group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone can be compared with other similar compounds, such as:
Spiroindene derivatives: These compounds share the spiroindene moiety but may have different functional groups attached.
Thiomorpholine derivatives: These compounds contain the thiomorpholine ring but differ in their overall structure and functional groups.
Pyrazole derivatives: These compounds include the pyrazole group but vary in their additional substituents and overall structure.
The uniqueness of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone lies in its combination of these three distinct moieties, which contribute to its diverse range of applications and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
